molecular formula C23H17Cl2N3O4S B2659354 (E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide CAS No. 351192-02-4

(E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B2659354
CAS No.: 351192-02-4
M. Wt: 502.37
InChI Key: JISLDUOFXQVZMS-UHFFFAOYSA-N
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Description

“(E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Structural Characterization

Compounds with structures similar to "(E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide" have been synthesized and characterized, providing a foundation for understanding their chemical properties and potential applications. For example, the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been reported, highlighting the importance of chlorophenyl and methoxyphenyl groups in modifying the chemical and physical properties of molecules (Özer, Arslan, VanDerveer, & Külcü, 2009).

Anticonvulsant and Hypoglycemic Activities

Research on compounds featuring similar functional groups has explored their potential in medical applications such as anticonvulsant and hypoglycemic activities. The crystal structures and hydrogen bonding of anticonvulsant enaminones have been studied, providing insights into their mechanism of action (Kubicki, Bassyouni, & Codding, 2000). Additionally, analogs of glibenclamide, a drug with hypoglycemic and hypolipidemic activities, have been synthesized and evaluated, showing the significance of chloro and methoxy groups in enhancing drug affinity and efficacy (Ahmadi et al., 2014).

Enzyme Inhibition

The incorporation of benzenesulfonamide and benzamide moieties has been investigated for their enzyme inhibitory potencies, particularly against acetylcholinesterase and carbonic anhydrase enzymes. These studies have led to the identification of compounds with significant inhibitory potential, demonstrating the therapeutic relevance of such structural features (Tuğrak et al., 2020).

Fluorescence Enhancement

The fluorescence enhancement properties of glibenclamide in the presence of erbium ions have been explored, illustrating the potential of such compounds in developing sensitive fluorimetric probes for biochemical and medical applications (Faridbod et al., 2009).

Properties

IUPAC Name

(E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O4S/c1-32-19-7-5-15(6-8-19)11-16(14-26)23(29)27-22-13-20(9-10-21(22)25)33(30,31)28-18-4-2-3-17(24)12-18/h2-13,28H,1H3,(H,27,29)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISLDUOFXQVZMS-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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